molecular formula C10H13BrO2 B6331509 (3-Bromo-2-isopropoxyphenyl)methanol CAS No. 1250782-97-8

(3-Bromo-2-isopropoxyphenyl)methanol

Cat. No.: B6331509
CAS No.: 1250782-97-8
M. Wt: 245.11 g/mol
InChI Key: PHQRGUHBYXUHHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Bromo-2-isopropoxyphenyl)methanol is an organic compound with the molecular formula C10H13BrO2 and a molecular weight of 245.12 g/mol . It is characterized by the presence of a bromine atom, an isopropoxy group, and a methanol group attached to a benzene ring. This compound is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-2-isopropoxyphenyl)methanol typically involves the bromination of 2-isopropoxyphenylmethanol. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-2-isopropoxyphenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Bromo-2-isopropoxyphenyl)methanol is utilized in several scientific research fields, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As a potential lead compound for the development of new pharmaceuticals.

    Industry: In the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (3-Bromo-2-isopropoxyphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and isopropoxy group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Isopropoxyphenylmethanol: Lacks the bromine atom, resulting in different reactivity and biological activity.

    3-Bromo-2-methoxyphenylmethanol: Contains a methoxy group instead of an isopropoxy group, affecting its chemical properties and applications.

    3-Bromo-2-ethoxyphenylmethanol:

Uniqueness

(3-Bromo-2-isopropoxyphenyl)methanol is unique due to the combination of the bromine atom and isopropoxy group, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

(3-bromo-2-propan-2-yloxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO2/c1-7(2)13-10-8(6-12)4-3-5-9(10)11/h3-5,7,12H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHQRGUHBYXUHHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC=C1Br)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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